molecular formula C23H29NO4S B15041802 ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15041802
M. Wt: 415.5 g/mol
InChI Key: VCSGGLUBSIHSDP-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its cyclopenta[b]thiophene core, which is substituted with an ethyl ester, a tert-butyl group, and a phenoxyacetamido moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of ETHYL 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, introduction of the ethyl ester group, and subsequent functionalization with the tert-butyl and phenoxyacetamido groups. Common synthetic routes may include:

    Cyclopenta[b]thiophene Formation: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Functional Group Introduction: The tert-butyl and phenoxyacetamido groups are introduced through nucleophilic substitution or coupling reactions, often using reagents such as tert-butyl chloride and phenoxyacetic acid derivatives.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

ETHYL 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with similar compounds, such as:

    Cyclopenta[b]thiophene Derivatives: Other derivatives with different substituents may exhibit varying chemical properties and reactivity.

    Phenoxyacetamido Compounds: Compounds with similar phenoxyacetamido groups but different core structures may have distinct biological activities.

    Ethyl Ester Derivatives: Ethyl esters of other carboxylic acids can be compared in terms of their stability and reactivity.

The uniqueness of ETHYL 2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H29NO4S/c1-6-27-22(26)20-15-8-7-9-18(15)29-21(20)24-19(25)13-28-17-11-10-14(2)12-16(17)23(3,4)5/h10-12H,6-9,13H2,1-5H3,(H,24,25)

InChI Key

VCSGGLUBSIHSDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=C(C=C(C=C3)C)C(C)(C)C

Origin of Product

United States

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